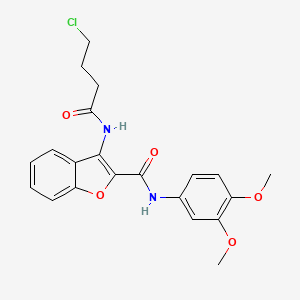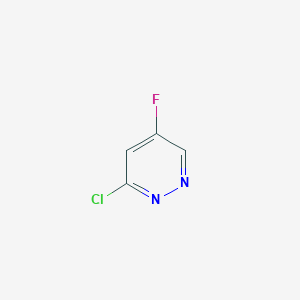
3-Chloro-5-fluoropyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-chloro-5-fluoropyridazine and related compounds often involves multiple steps, including chlorination, substitution, and oxidation reactions. For instance, the synthesis of 3-chloro-5-methylpyridazine, which shares a similar synthetic pathway, was achieved from citraconic anhydride through a series of reactions, with a total yield of 27% (Zhao Chun-shen, 2009). Another pathway to 5-fluoropyridazines involves a [2 + 1]/[3 + 2]-cycloaddition sequence, highlighting the versatility of synthetic approaches to access fluoropyridazines (Gaël Tran et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been studied through various analytical techniques, including IR and 1HNMR, to verify the synthesis products. The presence of halogen atoms significantly influences the reactivity and properties of the pyridazine ring. Comparative X-ray structural analysis of similar compounds has revealed how geometric parameters and the reactivity of azide groups in asymmetric triazidopyridines depend on their position and mutual orientation in the pyridine ring, which can be related back to the structural intricacies of 3-chloro-5-fluoropyridazines (Сергей Викторович Чапышев et al., 2014).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including halogen dance reactions, which are useful for synthesizing pentasubstituted pyridines with desired functionalities for further chemical manipulations. Such reactions demonstrate the compound's utility as a versatile intermediate in organic synthesis (Yong-Jin Wu et al., 2022).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and boiling point, are crucial for their application in chemical synthesis. These properties are influenced by the presence of halogen atoms, which affect intermolecular interactions and, consequently, the compound's physical state and behavior under various conditions.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity towards nucleophiles and electrophiles, are pivotal for its applications in organic synthesis. The compound's halogen atoms make it a reactive site for various substitution reactions, enabling the synthesis of a wide range of chemical entities. The chemoselective amination of related halopyridines illustrates the specific reactivity patterns that can be exploited for synthetic purposes (Bryan W. Stroup et al., 2007).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Modular Synthesis of Highly Functionalized 5-Fluoropyridazines : A study by Tran et al. (2015) highlights a modular and efficient synthesis method for a range of novel 5-fluoropyridazines. This method utilizes terminal alkynes, difluorocarbene, and diazo compounds and is significant due to its simplicity and avoidance of isolating intermediates.
Asymmetric Triazidopyridines : Research by Chapyshev et al. (2014) focuses on synthesizing asymmetric 2,4,6-triazidopyridines. The study demonstrates how the geometric parameters and reactivity of azide groups in these compounds are influenced by their position in the pyridine ring and their spatial orientation.
Application in Antitumor Activity
- Enhancement of Antitumor Activity by CDHP : A study by Takechi et al. (2002) discusses the use of 5-chloro-2,4-dihydroxypyridine (CDHP) to enhance the antitumor activity of fluoropyrimidines. CDHP inhibits dihydropyrimidine dehydrogenase (DPD), thereby increasing the cytotoxicity of 5-fluorouracil in tumor cells.
Herbicidal Activity
- Herbicidal Activity of Novel Pyridines : Research by Tajik and Dadras (2011) explores the herbicidal activity of novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring. These compounds showed effective herbicidal properties against various graminaceous plants without causing crop injury.
Safety and Hazards
3-Chloro-5-fluoropyridazine is considered hazardous. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3-chloro-5-fluoropyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2/c5-4-1-3(6)2-7-8-4/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGGRFPZMNLGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2411299-89-1 |
Source


|
| Record name | 3-chloro-5-fluoropyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride](/img/structure/B2493543.png)
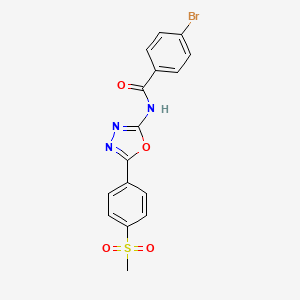
![2-chloro-N-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetamide](/img/structure/B2493548.png)
![N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2493549.png)
![N-butyl-2-[(2,5-dimethylphenyl)amino]-N-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493550.png)
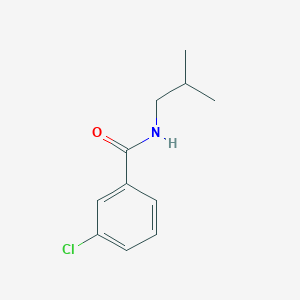
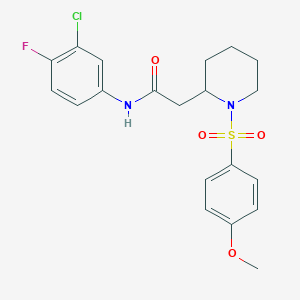


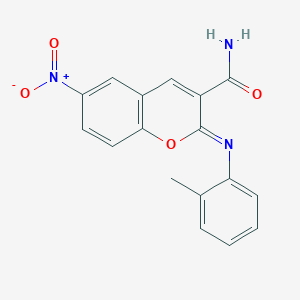
![N-(4-ethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493563.png)
